(s)-Tolperisone
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Overview
Description
(s)-Tolperisone is a chiral compound known for its muscle relaxant properties. It is commonly used in the treatment of muscle spasms and spasticity. The compound is a stereoisomer of tolperisone, which means it has the same molecular formula but differs in the spatial arrangement of its atoms. This specific arrangement contributes to its unique pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-Tolperisone typically involves the resolution of racemic tolperisone. One common method is the use of chiral resolution agents to separate the enantiomers. The process involves the following steps:
Formation of Racemic Mixture: Tolperisone is synthesized as a racemic mixture containing both ®- and (S)-enantiomers.
Chiral Resolution: The racemic mixture is treated with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts.
Separation: The diastereomeric salts are separated using crystallization or chromatography.
Recrystallization: The desired this compound is obtained through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as asymmetric synthesis. This approach uses chiral catalysts or chiral auxiliaries to directly synthesize the (s)-enantiomer from achiral starting materials, reducing the need for resolution steps.
Chemical Reactions Analysis
Types of Reactions
(s)-Tolperisone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(s)-Tolperisone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: Studies focus on its effects on muscle cells and its potential as a muscle relaxant.
Medicine: It is extensively researched for its therapeutic effects in treating muscle spasms and spasticity.
Industry: The compound is used in the formulation of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (s)-Tolperisone involves its interaction with voltage-gated sodium channels in muscle cells. By inhibiting these channels, the compound reduces the influx of sodium ions, leading to decreased muscle excitability and relaxation. Additionally, this compound may interact with calcium channels and modulate neurotransmitter release, further contributing to its muscle relaxant effects.
Comparison with Similar Compounds
Similar Compounds
Tolperisone: The racemic mixture containing both ®- and (S)-enantiomers.
Eperisone: Another muscle relaxant with a similar structure but different pharmacological profile.
Tizanidine: A muscle relaxant with a different mechanism of action, acting as an alpha-2 adrenergic agonist.
Uniqueness
(s)-Tolperisone is unique due to its specific stereochemistry, which contributes to its distinct pharmacological effects. Unlike its racemic counterpart, this compound exhibits higher potency and selectivity in its muscle relaxant properties. This makes it a valuable compound in both clinical and research settings.
Properties
CAS No. |
298700-23-9 |
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Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
(2S)-2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m0/s1 |
InChI Key |
FSKFPVLPFLJRQB-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)[C@@H](C)CN2CCCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
Origin of Product |
United States |
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